molecular formula C7H12O B8688416 3,3-dimethyl-4-pentyn-1-ol CAS No. 67099-41-6

3,3-dimethyl-4-pentyn-1-ol

Cat. No.: B8688416
CAS No.: 67099-41-6
M. Wt: 112.17 g/mol
InChI Key: JTTOZPWKPVPIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-4-pentyn-1-ol is an organic compound with the molecular formula C7H12O. It is a colorless to slightly yellow oily liquid with a special smell. This compound is soluble in organic solvents such as ethanol, ether, and benzene, but poorly soluble in water . It is used in various applications, including organic synthesis and as an intermediate in the production of other chemicals.

Preparation Methods

3,3-dimethyl-4-pentyn-1-ol can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol . Another method includes the reaction between hexadiynol and dimethyl sulfoxide . Industrial production methods often involve the use of these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3-dimethyl-4-pentyn-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3,3-dimethyl-4-pentyn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-pentyn-1-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

3,3-dimethyl-4-pentyn-1-ol can be compared with other similar compounds such as:

Properties

CAS No.

67099-41-6

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3,3-dimethylpent-4-yn-1-ol

InChI

InChI=1S/C7H12O/c1-4-7(2,3)5-6-8/h1,8H,5-6H2,2-3H3

InChI Key

JTTOZPWKPVPIQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)C#C

Origin of Product

United States

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